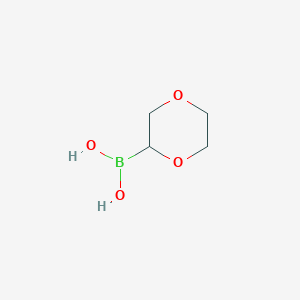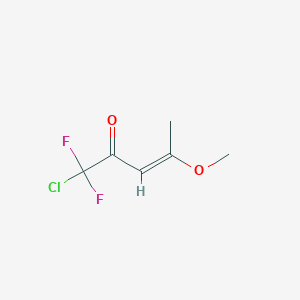
(1,4-Dioxan-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Dioxan-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1,4-dioxane ring. Boronic acids are known for their versatility in forming covalent bonds with diols, making them valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dioxan-2-yl)boronic acid typically involves the hydroboration of 1,4-dioxane derivatives. One common method is the reaction of 1,4-dioxane with borane (BH3) in the presence of a catalyst. This reaction proceeds under mild conditions and results in the formation of the boronic acid group on the dioxane ring .
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: (1,4-Dioxan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (Pd) and base (e.g., K2CO3) in the presence of a halide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Coupled organic products with new carbon-carbon bonds.
科学研究应用
(1,4-Dioxan-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
作用机制
The mechanism of action of (1,4-Dioxan-2-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as a sensor and in various coupling reactions. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diols and other nucleophiles .
相似化合物的比较
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (1,4-Dioxan-2-yl)boronic acid is unique due to its dioxane ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where spatial orientation and electronic effects are critical. In contrast, phenylboronic acid and methylboronic acid lack the dioxane ring, resulting in different reactivity and applications .
属性
分子式 |
C4H9BO4 |
|---|---|
分子量 |
131.93 g/mol |
IUPAC 名称 |
1,4-dioxan-2-ylboronic acid |
InChI |
InChI=1S/C4H9BO4/c6-5(7)4-3-8-1-2-9-4/h4,6-7H,1-3H2 |
InChI 键 |
NVPVSMRXAWQFIK-UHFFFAOYSA-N |
规范 SMILES |
B(C1COCCO1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)

![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)

![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)



![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)


